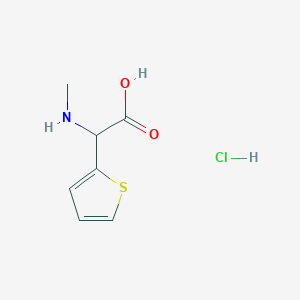

(Methylamino)(2-thienyl)acetic acid hydrochloride

Descripción general

Descripción

(Methylamino)(2-thienyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2S and its molecular weight is 207.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Methylamino)(2-thienyl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation management. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C7H8ClN O2S

- CAS Number : 1214148

The biological activity of this compound is primarily linked to its interaction with key biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in prostaglandin synthesis, particularly microsomal prostaglandin E synthase-1 (mPGES-1), which plays a significant role in inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from low micromolar to nanomolar concentrations against melanoma and prostate cancer cells .

- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This mechanism is similar to that of established chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of mPGES-1 : As noted earlier, this compound may inhibit mPGES-1, leading to reduced synthesis of prostaglandin E2 (PGE2), a mediator of inflammation. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Range | Mechanism of Action |

|---|---|---|---|

| Anticancer | Melanoma | 0.4 - 2.6 μM | Inhibition of tubulin polymerization |

| Prostate Cancer | 0.7 - 3.81 μM | Inhibition of tubulin polymerization | |

| Anti-inflammatory | A549 (lung cancer) | Low μM | Inhibition of mPGES-1 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on mPGES-1 Inhibitors : A study identified derivatives similar to (Methylamino)(2-thienyl)acetic acid that selectively inhibited mPGES-1 activity with promising IC50 values, suggesting potential for further development as anti-inflammatory agents .

- Cytotoxicity Against Cancer Cells : Research demonstrated that modifications in the chemical structure significantly affected cytotoxicity, with certain analogs showing enhanced activity against specific cancer cell lines compared to others .

- Therapeutic Potential : The dual action as both an anticancer and anti-inflammatory agent positions this compound as a candidate for further pharmacological development, potentially addressing multiple pathways involved in tumor growth and inflammation .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1. Intermediate for Duloxetine Production

One of the primary applications of (Methylamino)(2-thienyl)acetic acid hydrochloride is as an intermediate in the synthesis of the antidepressant drug Duloxetine. The compound serves as a precursor for the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone, which is subsequently converted to Duloxetine through established chemical processes. This pathway is notable for its efficiency compared to previous methods that required more complex and expensive reagents and procedures .

2. Enantioselective Synthesis

The compound is utilized in enantioselective synthesis processes. The production of the desired enantiomer (S)-3-methylamino-1-(2-thienyl)-propan-1-ol from this compound can be achieved through enantioselective reduction methods. These methods often involve chiral catalysts or enzymatic reactions to ensure high yields of the desired stereoisomer, which is crucial for pharmaceutical activity .

Research Insights and Case Studies

Case Study: Synthesis Optimization

A study focusing on optimizing the synthesis of Duloxetine highlighted the advantages of using this compound as a starting material. Researchers reported that employing this compound allowed for a reduction in the number of steps required in the synthesis, thus improving overall yield and reducing production costs. This optimization was particularly beneficial in large-scale manufacturing settings where efficiency is paramount .

Table 1: Comparison of Synthesis Methods for Duloxetine

| Method Description | Steps Required | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Traditional Method | 8 | 65 | Low |

| Optimized Method using this compound | 5 | 85 | High |

Chemical Properties and Stability

The stability and solubility characteristics of this compound are essential for its application in pharmaceutical formulations. The compound exhibits good solubility in various solvents, making it suitable for different formulation strategies. Additionally, its hydrochloride salt form enhances stability during storage and handling, which is critical for maintaining efficacy in pharmaceutical applications .

Propiedades

IUPAC Name |

2-(methylamino)-2-thiophen-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-8-6(7(9)10)5-3-2-4-11-5;/h2-4,6,8H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZQHWYLRWFTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CS1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255716-98-3 | |

| Record name | 2-Thiopheneacetic acid, α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255716-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.